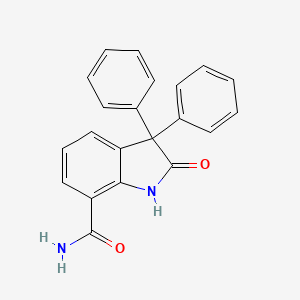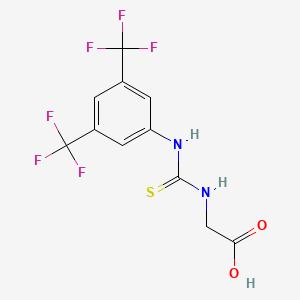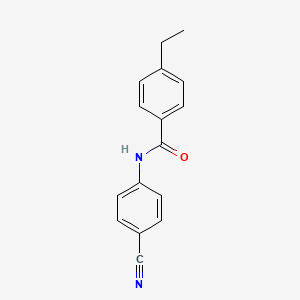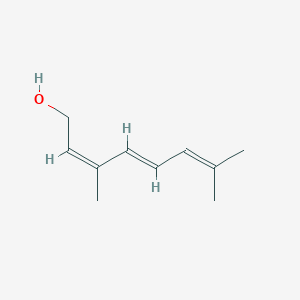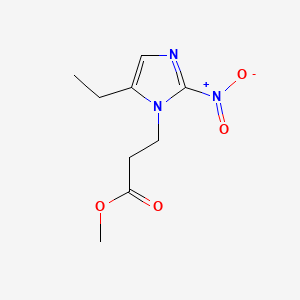
(4-Hexylcyclohexyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hexylcyclohexyl) acetate is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexane, where a hexyl group is attached to the fourth carbon of the cyclohexane ring, and an acetate group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hexylcyclohexyl) acetate typically involves the esterification of 4-hexylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high conversion rates and product yields.
化学反应分析
Types of Reactions
(4-Hexylcyclohexyl) acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-hexylcyclohexanecarboxylic acid.
Reduction: The major product is 4-hexylcyclohexanol.
Substitution: The products depend on the nucleophile used; for example, using hydroxide ions would yield 4-hexylcyclohexanol.
科学研究应用
(4-Hexylcyclohexyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of (4-Hexylcyclohexyl) acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hexyl group.
Hexyl acetate: Similar structure but lacks the cyclohexane ring.
Cyclohexyl hexanoate: Similar structure but with a different ester group.
Uniqueness
(4-Hexylcyclohexyl) acetate is unique due to the presence of both a cyclohexane ring and a hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required.
属性
CAS 编号 |
7770-77-6 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
(4-hexylcyclohexyl) acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h13-14H,3-11H2,1-2H3 |
InChI 键 |
OVRBCELCLADWAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1CCC(CC1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


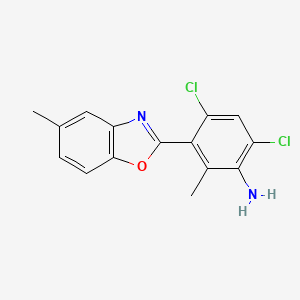
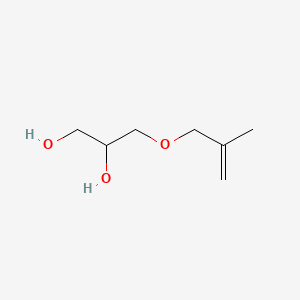
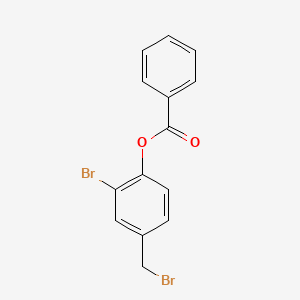
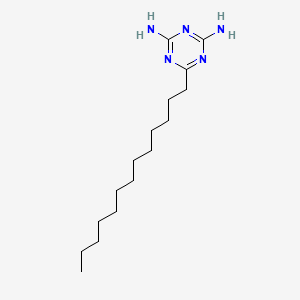
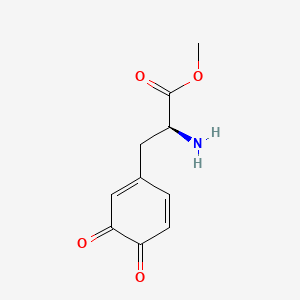
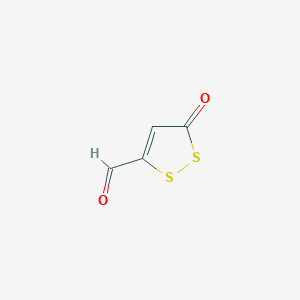
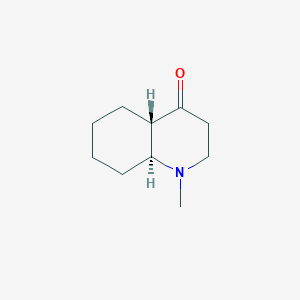
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
